molecular formula C19H23NO6S2 B2547443 Diethyl 5-(2-((furan-2-ylmethyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 403844-15-5

Diethyl 5-(2-((furan-2-ylmethyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2547443
CAS No.: 403844-15-5
M. Wt: 425.51
InChI Key: HDDWRZWJDGFJPG-UHFFFAOYSA-N
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Description

Diethyl 5-(2-((furan-2-ylmethyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H23NO6S2 and its molecular weight is 425.51. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalysed Direct Heteroarylations

Curtius Reaction

The selective hydrolysis and subsequent reactions of methyl (diethoxyphosphorylmethyl)furoates highlight the versatility of furan derivatives in organic synthesis. These reactions lead to the formation of furoyl azides and further transformation into stable methyl urethanes and phosphorylated furyl carbonates, showcasing the potential in synthesizing diverse organic compounds (L. M. Pevzner, 2011).

Dye-Sensitized Solar Cells

Phenothiazine derivatives incorporating various conjugated linkers, including furan, have been synthesized and applied in dye-sensitized solar cells. Furan as a conjugated linker significantly improves solar energy-to-electricity conversion efficiency, illustrating the application of furan derivatives in renewable energy technologies (Se Hun Kim et al., 2011).

Electrochromic Properties

A new compound, diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate, was synthesized and copolymerized with 3,4-ethylenedioxythiophene (EDOT) to produce a copolymer with multicolor electrochromic properties. This development opens up avenues for applications in camouflage and full-color electrochromic devices or displays (Melek Pamuk Algi et al., 2013).

Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters demonstrates the potential of furan derivatives in creating novel biobased polyesters. These polyesters, featuring furan as a rigid diol, exhibit promising properties for material science applications (Yi Jiang et al., 2014).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, if it’s used as a drug, the mechanism might involve interaction with biological targets .

Safety and Hazards

The safety and hazards would depend on various factors, including the compound’s reactivity and biological activity. Proper safety assessments would need to be conducted to determine this .

Future Directions

The future directions for this compound could involve further studies to explore its properties and potential applications. For example, furan and thiophene derivatives have been studied for their potential use in pharmaceuticals .

Properties

IUPAC Name

diethyl 5-[2-(furan-2-ylmethylsulfanyl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-5-24-18(22)14-11(3)15(19(23)25-6-2)28-17(14)20-16(21)12(4)27-10-13-8-7-9-26-13/h7-9,12H,5-6,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDWRZWJDGFJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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